molecular formula C21H23N5Na2O6 B1675049 Lometrexol sodium CAS No. 120408-07-3

Lometrexol sodium

Número de catálogo: B1675049
Número CAS: 120408-07-3
Peso molecular: 487.4 g/mol
Clave InChI: SVJSWELRJWVPQD-KJWOGLQMSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of Lometrexol sodium involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques like crystallization and chromatography.

Análisis De Reacciones Químicas

Lometrexol sodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic substitution reactions can introduce different substituents, leading to derivatives with varied biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Lometrexol sodium has been extensively studied for its applications in various fields:

Mecanismo De Acción

Lometrexol sodium exerts its effects by inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT), which is crucial for the de novo synthesis of purines. By blocking this enzyme, this compound disrupts DNA and RNA synthesis, leading to the inhibition of cell proliferation and tumor growth . The molecular targets and pathways involved include the folate pathway and purine biosynthesis pathway.

Comparación Con Compuestos Similares

Lometrexol sodium is unique among antifolates due to its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT). Similar compounds include:

    Methotrexate: Inhibits dihydrofolate reductase (DHFR) and is widely used in cancer therapy.

    Pemetrexed: Inhibits multiple folate-dependent enzymes, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR).

    Raltitrexed: Specifically inhibits thymidylate synthase (TS).

Compared to these compounds, this compound’s unique target (GARFT) makes it a valuable tool for studying purine biosynthesis and developing targeted cancer therapies .

Actividad Biológica

Lometrexol sodium, also known as 5,10-dideazatetrahydrofolate (DDATHF), is a potent antifolate compound that functions primarily as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine synthesis pathway. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer types, and associated clinical findings.

This compound inhibits GARFT, leading to a depletion of intracellular purine ribonucleotides. This inhibition disrupts DNA synthesis and cell proliferation, particularly in rapidly dividing cells such as cancer cells. The compound's mechanism can be summarized as follows:

  • Inhibition of GARFT : Lometrexol binds to GARFT, preventing the conversion of glycinamide ribonucleotide to formylglycinamide ribonucleotide, thereby blocking purine synthesis.
  • Cell Cycle Arrest : Studies indicate that Lometrexol causes cell cycle arrest in the early to middle S-phase, significantly reducing DNA synthesis rates upon drug withdrawal .
  • Cytotoxicity Modulation : The presence of hypoxanthine can rescue cells from Lometrexol-induced cytotoxicity, indicating a potential for combination therapies that exploit this interaction .

Efficacy in Cancer Treatment

Lometrexol has shown promise in treating various malignancies, particularly those resistant to traditional therapies like methotrexate. Its effectiveness has been evaluated across several studies:

  • In Vitro Studies : Research demonstrated that Lometrexol effectively inhibits clonogenic potential in human ovarian carcinoma cells (SW626), with significant cytotoxic effects noted at concentrations as low as 0.5 µM .
  • Animal Models : Preclinical studies in murine models have indicated that Lometrexol exhibits substantial antitumor activity against various cancer types, including breast and lung cancers .
  • Clinical Trials : Initial Phase I clinical trials revealed objective responses in patients with advanced cancers; however, severe toxicities such as thrombocytopenia and mucositis were significant concerns . Subsequent trials incorporating folic acid supplementation have shown reduced toxicity without compromising antitumor efficacy .

Case Studies and Clinical Findings

A summary of relevant case studies and clinical findings is presented below:

Study TypeFindingsReference
In Vitro StudyLometrexol inhibited clonogenic potential in SW626 cells; hypoxanthine prevented cytotoxicity.
Preclinical StudyDemonstrated substantial antitumor activity in murine models with IGROV1 tumors.
Phase I TrialReported thrombocytopenia and mucositis; no clear correlation between plasma folate levels and toxicity.
Combination TherapyFolic acid co-administration reduced toxicity while preserving antitumor effects.

Toxicity and Management Strategies

The primary toxicities associated with Lometrexol include:

  • Thrombocytopenia : A decrease in platelet count leading to increased bleeding risk.
  • Mucositis : Inflammation and ulceration of the mucous membranes.

To mitigate these toxicities, folic acid supplementation has been recommended prior to and following Lometrexol administration. This strategy has been shown to significantly reduce adverse effects while maintaining therapeutic efficacy .

Propiedades

Número CAS

120408-07-3

Fórmula molecular

C21H23N5Na2O6

Peso molecular

487.4 g/mol

Nombre IUPAC

disodium;(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15+;;/m1../s1

Clave InChI

SVJSWELRJWVPQD-KJWOGLQMSA-L

SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

SMILES isomérico

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

SMILES canónico

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Apariencia

White to off-white solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, soluble in water.

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

LY 264618;  LY-264618;  LY264618;  NSC722969;  NSC-722969;  NSC-722969. (6R)DDATHF;  LMTX;  DDATHF disodium;  Lometrexol sodium;  Lometrexol.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lometrexol sodium
Reactant of Route 2
Lometrexol sodium
Reactant of Route 3
Reactant of Route 3
Lometrexol sodium
Reactant of Route 4
Reactant of Route 4
Lometrexol sodium
Reactant of Route 5
Lometrexol sodium
Reactant of Route 6
Lometrexol sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.